molecular formula C12H15NO4 B12123303 3-(2-(p-Tolyloxy)acetamido)propanoic acid

3-(2-(p-Tolyloxy)acetamido)propanoic acid

Cat. No.: B12123303
M. Wt: 237.25 g/mol
InChI Key: JDKMOXICPZUTRK-UHFFFAOYSA-N
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Description

3-(2-(p-Tolyloxy)acetamido)propanoic acid is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a p-tolyloxy group attached to an acetamido moiety, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(p-Tolyloxy)acetamido)propanoic acid typically involves the reaction of p-tolyl alcohol with chloroacetic acid to form p-tolyloxyacetic acid. This intermediate is then reacted with ammonia or an amine to form the corresponding acetamide. Finally, the acetamide is subjected to a reaction with acrylate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(p-Tolyloxy)acetamido)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-(p-Tolyloxy)acetamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(p-Tolyloxy)acetamido)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The p-tolyloxy group may facilitate binding to specific sites, while the acetamido and propanoic acid moieties contribute to the overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(o-Tolyloxy)acetamido)propanoic acid
  • 3-(2-(m-Tolyloxy)acetamido)propanoic acid
  • 3-(2-(p-Methoxyphenoxy)acetamido)propanoic acid

Uniqueness

3-(2-(p-Tolyloxy)acetamido)propanoic acid is unique due to the presence of the p-tolyloxy group, which imparts specific chemical and physical properties. This distinguishes it from similar compounds that may have different substituents or structural arrangements .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-[[2-(4-methylphenoxy)acetyl]amino]propanoic acid

InChI

InChI=1S/C12H15NO4/c1-9-2-4-10(5-3-9)17-8-11(14)13-7-6-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

JDKMOXICPZUTRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC(=O)O

Origin of Product

United States

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